molecular formula C11H21NO3 B4966219 Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate

Cat. No.: B4966219
M. Wt: 215.29 g/mol
InChI Key: HIARPCVETSDHKZ-UHFFFAOYSA-N
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Description

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid with hexyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .

Chemical Reactions Analysis

Types of Reactions

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. The reaction is often catalyzed by acids or bases.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products Formed

    Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiol derivatives.

    Oxidation: Forms aldehydes or carboxylic acids.

    Reduction: Yields primary alcohols.

Mechanism of Action

The mechanism of action of Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid: A simpler analog without the hexyl ester and hydroxyethyl groups.

    N-(2-hydroxyethyl)aziridine: Lacks the ester group but contains the hydroxyethyl moiety.

    Hexyl aziridine-2-carboxylate: Similar structure but without the hydroxyethyl group.

Uniqueness

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is unique due to the combination of the aziridine ring, hydroxyethyl group, and hexyl ester moiety.

Properties

IUPAC Name

hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)10-9-12(10)6-7-13/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIARPCVETSDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1CN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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